molecular formula C9H20N2 B1587305 1-(2-Pentyl)piperazine CAS No. 82499-96-5

1-(2-Pentyl)piperazine

Cat. No.: B1587305
CAS No.: 82499-96-5
M. Wt: 156.27 g/mol
InChI Key: QTPGFCVQPIPHFA-UHFFFAOYSA-N
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Description

1-(2-Pentyl)piperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGFCVQPIPHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371846
Record name 1-(2-pentyl)piperazine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-96-5
Record name 1-(1-Methylbutyl)piperazine
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Record name 1-(2-pentyl)piperazine
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Record name 82499-96-5
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Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth pharmacological analysis of 1-(2-Pentyl)piperazine (also known as 1-(1-methylbutyl)piperazine or 1-sec-pentylpiperazine). As a structural analog of 1-benzylpiperazine (BZP) and 1-pentylpiperazine , this compound belongs to the class of N-substituted piperazines, a group of bioactive molecules known to modulate monoaminergic signaling.

While direct literature on this specific isomer is limited compared to its benzyl counterparts, its pharmacodynamic profile can be rigorously inferred through Structure-Activity Relationship (SAR) analysis of the piperazine class. This guide details its primary mechanism as a monoamine transporter substrate and releasing agent , outlines its metabolic fate, and provides standardized experimental protocols for validating its activity in a research setting.

Part 1: Chemical Structure & Physiochemical Properties[1]

Molecular Definition

This compound consists of a piperazine ring substituted at the N1 position with a 2-pentyl (sec-pentyl) group. This substitution introduces a chiral center at the C2 position of the alkyl chain, resulting in (R) and (S) enantiomers which may exhibit differential binding affinities.

PropertyData
IUPAC Name 1-(pentan-2-yl)piperazine
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Core Moiety Piperazine (saturated hexahydropyrazine)
Substituent 1-Methylbutyl (sec-pentyl) group
Key Feature Secondary amine (N4) available for H-bonding; Tertiary amine (N1) sterically hindered.
Structural Homology & SAR

The pharmacological activity of N-substituted piperazines is dictated by the lipophilicity and steric bulk of the N1 substituent.

  • BZP (Benzyl): High affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.

  • TFMPP (Trifluoromethylphenyl): High affinity for Serotonin (SERT) transporters and 5-HT receptors.

  • This compound: The aliphatic sec-pentyl chain mimics the lipophilic bulk of the benzyl group but lacks the pi-stacking capability of the aromatic ring. This suggests a profile functionally similar to BZP—acting primarily as a stimulant-like monoamine releaser—but potentially with altered potency due to the flexible alkyl chain.

Part 2: Pharmacodynamics (Mechanism of Action)

The primary mechanism of action for this compound is the reversal of monoamine transporters , leading to a non-exocytotic release of neurotransmitters into the synaptic cleft.

Transporter Reversal (The Efflux Mechanism)

Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, this compound acts as a substrate for the transporters.

  • Recognition & Uptake: The molecule binds to the substrate site of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) on the presynaptic membrane.

  • Translocation: It is transported into the cytosol of the presynaptic neuron.

  • Exchange Diffusion: Its entry triggers the conformational change of the transporter, causing the efflux (reverse transport) of endogenous dopamine or norepinephrine from the cytosol into the synaptic cleft.

  • VMAT2 Interaction (Secondary): Once intracellular, the compound may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and causing leakage of neurotransmitters from storage vesicles into the cytosol, further fueling the reverse transport mechanism.

Receptor Agonism

Substituted piperazines often display direct agonist activity at serotonin receptors. Based on the 1-arylpiperazine SAR, the absence of an aromatic ring in this compound likely reduces its affinity for 5-HT2A/2C receptors compared to compounds like mCPP or TFMPP, favoring a "pure" transporter-mediated mechanism.

Mechanism Visualization

The following diagram illustrates the competitive substrate inhibition and subsequent reverse transport induced by this compound.

Mechanism of Action Extracellular Extracellular Space (Synaptic Cleft) Presynaptic Presynaptic Cytosol Drug_Out This compound (Extracellular) DAT DAT/NET Transporter (Conformational Switch) Drug_Out->DAT Substrate Binding Drug_In This compound (Intracellular) DA_Vesicle Vesicular Dopamine Drug_In->DA_Vesicle VMAT2 Disruption (Weak) DAT->Drug_In Translocation DA_Synapse Synaptic Dopamine (Increased Concentration) DAT->DA_Synapse Efflux DA_Cyto Cytosolic Dopamine DA_Vesicle->DA_Cyto Leakage DA_Cyto->DAT Reverse Transport

Caption: Schematic of transporter reversal. The drug enters via DAT/NET, increasing cytosolic DA/NE, which is then pumped out into the synapse.

Part 3: Pharmacokinetics & Metabolism[2]

Understanding the metabolic stability is crucial for predicting duration of action and toxicity.

Metabolic Pathways
  • N-Dealkylation (Major): CYP450 enzymes (likely CYP2D6 or CYP3A4) cleave the sec-pentyl chain, yielding the parent compound Piperazine . Piperazine itself has low psychoactivity but is a known GABA agonist (anti-parasitic mechanism).

  • Hydroxylation: The alkyl chain is susceptible to oxidation at the

    
     position, forming hydroxy-metabolites which are subsequently glucuronidated for excretion.
    
  • N-Oxidation: Minor pathway involving the oxidation of the secondary amine nitrogen.

Toxicology Considerations
  • Piperazine Accumulation: High doses may lead to accumulation of piperazine, which can lower seizure thresholds.

  • Sympathomimetic Toxicity: Excessive NE release can result in tachycardia, hypertension, and hyperthermia.

Part 4: Experimental Protocols

To validate the mechanism of action of this compound, the following standardized assays are recommended.

Synaptosomal Monoamine Release Assay

This assay differentiates between a reuptake inhibitor (blocker) and a releasing agent (substrate).

Objective: Quantify the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Protocol Steps:

  • Preparation: Homogenize rat striatum (for DA) or hippocampus (for 5-HT/NE) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal fraction (P2 pellet).

  • Loading: Incubate synaptosomes with [³H]-Dopamine or [³H]-Norepinephrine (10-20 nM) for 15 minutes at 37°C to load the vesicles/cytosol.

  • Wash: Centrifuge and wash twice to remove extracellular radioligand. Resuspend in Krebs-Henseleit buffer.

  • Release Phase: Aliquot synaptosomes into tubes containing varying concentrations of this compound (1 nM – 100 µM).

    • Control: Buffer only (basal release).

    • Positive Control: Amphetamine (known releaser).[1]

    • Negative Control: Cocaine (uptake inhibitor, should not induce release).

  • Termination: Stop reaction after 5-15 minutes by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity remaining on the filter (retained) vs. radioactivity in the filtrate (released) using liquid scintillation counting.

Data Interpretation:

  • Releaser: Dose-dependent decrease in retained radioactivity (efflux).

  • Uptake Inhibitor: No significant change in retained radioactivity compared to basal levels in this specific setup (since reuptake is not the primary variable being measured).

Workflow Visualization

Experimental Workflow Step1 Isolate Synaptosomes (Rat Striatum) Step2 Load with [³H]-DA (15 min @ 37°C) Step1->Step2 Step3 Wash & Resuspend Step2->Step3 Step4 Incubate with This compound Step3->Step4 Step5 Rapid Filtration Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Workflow for [³H]-Monoamine Release Assay to distinguish substrate activity.

Part 5: References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis. Link

  • PubChem. "1-(1-Methyl-4-piperidinyl)piperazine (Related Structure)."[2] National Library of Medicine. Link[2]

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope: Data specifically detailing the toxicological and safety profile of 1-(2-Pentyl)piperazine is not extensively available in public literature. Therefore, this guide has been constructed by extrapolating information from the parent compound, piperazine, and the broader class of piperazine derivatives. This approach necessitates a cautious and conservative interpretation of the potential hazards and handling requirements for this compound. The recommendations provided herein are based on established principles of chemical safety and the known toxicological profiles of structurally related compounds.

Section 1: Compound Profile and a Precautionary Approach

This compound is a derivative of piperazine, an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] The piperazine core is a common scaffold in many pharmacologically active compounds.[2] While specific toxicological data for this compound is limited, the known effects of piperazine and its derivatives warrant a precautionary approach to its handling. Many piperazine derivatives exhibit psychoactive properties, acting as stimulants on the central nervous system through interactions with dopaminergic, noradrenergic, and serotoninergic pathways.[3][4][5]

Chemical and Physical Properties of this compound (Predicted):

PropertyValueSource
Molecular FormulaC9H20N2[6]
Molecular Weight156.27 g/mol [6]

Due to the lack of specific experimental data, a comprehensive risk assessment for this compound has not been conducted. Therefore, it is imperative that researchers and drug development professionals treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than those of other piperazine derivatives.

Section 2: Toxicological Profile of Piperazine and its Derivatives

The toxicological profile of piperazine and its derivatives provides a foundation for understanding the potential hazards of this compound.

General Toxicity of Piperazine Derivatives

Piperazine derivatives are recognized for their potential to cause a range of adverse health effects.[4][7] Recreational use of some derivatives has been associated with both acute and chronic health problems.[4][5][7] Reported toxic effects often include agitation, anxiety, cardiovascular symptoms such as tachycardia, and in some cases, seizures.[3]

Metabolism

Many piperazine derivatives are metabolized by the cytochrome P450 enzyme system, followed by potential glucuronidation and/or sulfation.[3] For instance, studies on the designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rats showed extensive metabolism, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8]

Specific Toxicological Data for Piperazine

The parent compound, piperazine, is classified as hazardous and is known to cause severe skin burns and eye damage.[9][10] It is also recognized as a skin and respiratory sensitizer, with the potential to cause allergic reactions upon exposure.[9][10][11] Furthermore, piperazine is suspected of damaging fertility or the unborn child.[9][10][12]

Key Toxicological Endpoints for Piperazine:

EndpointObservationSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[11]
Skin Corrosion/Irritation Causes severe skin burns.[9][10]
Eye Damage/Irritation Causes serious eye damage.[9][10]
Sensitization May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[9][10][11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[9][10][12]
Genotoxicity While piperazine itself is not considered genotoxic, its nitrosation products can be in vivo mutagens.[13]

Section 3: Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is essential when handling this compound. The following guidelines are based on best practices for handling hazardous chemicals and information from Safety Data Sheets for piperazine and related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Eye_Protection Eye and Face Protection (Safety Goggles, Face Shield) Engineering_Controls->Eye_Protection Primary Barrier Skin_Protection Skin Protection (Gloves, Lab Coat) Eye_Protection->Skin_Protection Secondary Barrier Respiratory_Protection Respiratory Protection (Respirator) Skin_Protection->Respiratory_Protection As Needed Hygiene Personal Hygiene (Hand Washing) Respiratory_Protection->Hygiene Post-Handling

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Detailed PPE Recommendations:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][14]

  • Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[9][14]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][14]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure that eyewash stations and safety showers are readily accessible.[9][14]

Handling Procedures
  • Avoid all personal contact, including inhalation.[15]

  • Do not eat, drink, or smoke in areas where the compound is handled.[11][15]

  • Wash hands thoroughly after handling.[11][15]

  • Keep containers securely sealed when not in use.[15]

  • Avoid the formation of dust and aerosols.[14]

Storage
  • Store in a cool, dry, and well-ventilated area.[9][15]

  • Keep containers tightly closed.[9][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][17]

  • Protect from moisture and light.[14]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

First_Aid_Protocol Exposure { Exposure Event | Identify Exposure Route} Inhalation Inhalation Remove to fresh air. Seek immediate medical attention. Exposure:path->Inhalation Inhaled Skin_Contact Skin Contact Remove contaminated clothing. Wash skin with soap and water. Seek medical attention. Exposure:path->Skin_Contact Skin Contact Eye_Contact Eye Contact Rinse with water for several minutes. Remove contact lenses. Seek immediate medical attention. Exposure:path->Eye_Contact Eye Contact Ingestion Ingestion Do NOT induce vomiting. Seek immediate medical attention. Exposure:path->Ingestion Ingested

Caption: First aid protocol for exposure to this compound.

Specific First Aid Instructions:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[16][17]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses. Continue rinsing and seek immediate medical attention.[11][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[11][16][17]

Spill and Leak Procedures
  • Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[15]

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.[15][16]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[14][16]

  • Specific Hazards: The compound may emit hazardous fumes under fire conditions.[16] Containers may explode when heated.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14][16]

Section 5: Waste Disposal

Dispose of this compound and its containers in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[16] Do not allow the chemical to enter drains or waterways.[11]

Section 6: Conclusion

References

  • Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis, 3(7-8), 409-422. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP). Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • 1-[(2R)-pentan-2-yl]piperazine. PubChem. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine, anhydrous Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Piperazine. Wikipedia. [Link]

  • [Piperazine-derivatives. II. Effect of piperazine-derivatives]. (1968). Arzneimittel-Forschung, 18(11), 1431-1435. [Link]

  • 1-(2-Naphthyl)piperazine. Wikipedia. [Link]

  • Opinion on the results of the Risk Assessment of: PIPERAZINE. European Commission. [Link]

  • 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • Piperazine: Human health tier II assessment. (2019). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Myers, R. A., Plym, M. J., Signor, L. J., & Lodge, N. J. (2004). 1-(2-pyrimidinyl)-piperazine, a Buspirone Metabolite, Modulates Bladder Function in the Anesthetized Rat. Neurourology and Urodynamics, 23(7), 709-715. [Link]

Sources

Commercial Sourcing and Technical Validation of 1-(2-Pentyl)piperazine

[1]

Executive Summary

This compound (CAS 82499-96-5) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical pharmacophores and advanced agrochemicals.[1] Unlike common reagents like 1-methylpiperazine, this compound is often classified as a "RareChem" or Custom Synthesis item rather than a bulk catalog commodity.

This guide provides a strategic framework for sourcing this compound, validating its quality, and—if commercial lead times are prohibitive—synthesizing it in-house using a validated reductive amination protocol.

Chemical Identity & Specifications

Accurate procurement begins with precise identification. Vendors may use varying nomenclature; the CAS number is the primary identifier.

ParameterSpecification
Chemical Name This compound
Synonyms 1-(1-Methylbutyl)piperazine; N-(sec-Amyl)piperazine
CAS Number 82499-96-5
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
MDL Number MFCD02093553
Physical State Low-melting solid or viscous liquid (Check CoA)
Solubility Soluble in MeOH, DCM, Chloroform; slightly soluble in water
Structural Visualization

The compound features a piperazine ring mono-substituted at the N1 position with a chiral 2-pentyl group.[1] Commercial supplies are typically racemic unless stereospecific synthesis is requested.

ChemicalStructurecluster_0This compound StructureN1N1N4N4 (H)N1->N4Piperazine RingC_Pentyl2-Pentyl Group(Chiral Center)N1->C_PentylN-Alkylation

Figure 1: Structural connectivity of this compound highlighting the N-substitution site.[1]

Commercial Sourcing Landscape

Due to its niche status, "In Stock" availability is rare. Most suppliers operate on a Make-to-Order (MTO) basis with lead times ranging from 2 to 6 weeks.[1]

Primary Supplier Tier (Verified Listings)

The following vendors have listed this specific CAS or product code.

SupplierRegionProduct CodeSourcing Type
Alfa Chemistry USAACM82499965Catalog / Custom
ABCR GmbH GermanyAB246069Catalog / Bulk
Amerigo Scientific USA(Search by CAS)Distributor
Vihasibio Sciences IndiaCustomCRO / Manufacturing
Procurement Strategy: The "Make vs. Buy" Decision

Before issuing a Purchase Order (PO), evaluate the project timeline against the sourcing complexity.

MakeVsBuyStartNeed this compoundCheckStockCheck Primary Vendors(Alfa, ABCR)Start->CheckStockStockAvailIn Stock?CheckStock->StockAvailYesStockOrder (Lead Time < 1 week)StockAvail->YesStockYesNoStockRequest Quote (Lead Time 4-8 weeks)StockAvail->NoStockNoDecisionIs Lead Time Acceptable?NoStock->DecisionSynthesizeExecute In-House Synthesis(Protocol Below)Decision->SynthesizeNo (Urgent)OutsourcePlace Custom Synthesis OrderDecision->OutsourceYes

Figure 2: Decision matrix for sourcing niche intermediates.

Technical Validation: In-House Synthesis Protocol

If commercial lead times are prohibitive, this compound can be synthesized via Reductive Amination .[1] This protocol is designed to minimize the formation of the bis-alkylated impurity (1,4-di(2-pentyl)piperazine).[1]

Reaction Pathway

2-Pentanone + Piperazine (Excess) + NaBH(OAc)₃ → Product [1]

Detailed Methodology

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents (Critical excess to favor mono-substitution).[1]

  • 2-Pentanone: 1.0 equivalent.[1]

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Acetic Acid: 1.0 equivalent (Catalyst).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve Piperazine (3.0 eq) in DCE (0.2 M concentration relative to ketone).

  • Activation: Add Acetic Acid (1.0 eq) and stir for 10 minutes to buffer the solution.

  • Addition: Add 2-Pentanone (1.0 eq) dropwise. Stir for 30 minutes at Room Temperature (RT) to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).

    • Self-Validating Check: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin. The ketone spot should disappear.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Crucial Step: Wash the combined organic layers with water (5x) to remove the excess unreacted piperazine (which is highly water-soluble).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If purity <95%, purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).

Quality Control (QC) & Analytical Verification

Whether purchased or synthesized, the material must be validated before use in downstream applications.

1H NMR Interpretation (CDCl₃)
  • Chiral Center Methine: Look for a multiplet around 2.4 - 2.6 ppm corresponding to the CH of the 2-pentyl group.[1]

  • Piperazine Ring: Two distinct multiplets around 2.5 ppm (N1-CH2) and 2.9 ppm (N4-CH2) .[1]

  • Methyl Terminus: A triplet (approx 0.9 ppm) for the terminal ethyl group and a doublet (approx 1.0 ppm) for the methyl branch at the chiral center.

Impurity Profiling
  • Bis-alkylation: Check LCMS for a mass peak of 226.4 g/mol (M+H for di-substituted).[1]

  • Regioisomers: If 2-pentanone contained 3-pentanone impurities, you will see splitting pattern changes in the methyl region.[1]

Handling and Safety

Hazard Class: Corrosive (Skin Corr.[2][3][4] 1B), Flammable Solid/Liquid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazine derivatives act as CO₂ scrubbers; exposure to air will form carbamates (white crust).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Amerigo Scientific . 1-(2-pentyl)-piperazine Product Page. Retrieved from Amerigo Scientific Catalog. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich .[6][7] Piperazine Safety Data Sheet (SDS). (General hazard data for piperazine derivatives). Link

  • Alfa Chemistry . Product ACM82499965 Specifications. Link

Methodological & Application

Application Note & Protocols: Characterizing 1-(2-Pentyl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful drugs.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Pentyl)piperazine, a representative piperazine derivative, as a ligand in receptor binding assays. While specific binding data for this compound is not extensively published, this guide synthesizes established principles and protocols for characterizing novel piperazine-based ligands. We will explore the hypothetical application of this compound in targeting G protein-coupled receptors (GPCRs), a common target class for piperazine derivatives.[3] This application note will detail experimental design, step-by-step protocols for both filtration and scintillation proximity assays, and in-depth data analysis, providing a robust framework for investigating the receptor binding profile of this compound and other novel piperazine analogs.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[4] This simple yet versatile structure is a key component in a wide array of pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1] The two nitrogen atoms provide handles for synthetic modification, allowing for the creation of diverse chemical libraries with a broad spectrum of biological activities.[5]

Derivatives of piperazine are known to interact with a variety of receptor systems, with a particular prominence for GPCRs. Many clinically significant drugs containing a piperazine moiety target serotonin (5-HT), dopamine (D), and histamine (H) receptors.[6] Given this precedent, it is hypothesized that this compound may exhibit affinity for one or more of these receptor families. Receptor binding assays are the gold standard for determining the affinity and selectivity of a compound for its molecular target(s).[7] These assays are fundamental in early-stage drug discovery for identifying and characterizing lead compounds.[8]

This guide will use this compound as a model compound to illustrate the process of characterizing a novel piperazine derivative. The principles and protocols described herein are broadly applicable to other similar molecules.

Potential Receptor Targets for this compound

Based on the extensive literature on piperazine-containing compounds, several receptor families are plausible targets for this compound. These include:

  • Serotonin (5-HT) Receptors: Various subtypes of 5-HT receptors are modulated by piperazine derivatives. For example, 1-(2-pyrimidinyl)-piperazine, a metabolite of the anxiolytic drug buspirone, interacts with 5-HT1A receptors.[9] Other arylpiperazines have shown affinity for 5-HT1A, 5-HT2A, and 5-HT3 receptors.[6][10]

  • Dopamine (D) Receptors: Antipsychotic drugs frequently feature a piperazine scaffold that targets dopamine receptors, particularly the D2 subtype.

  • Sigma (σ) Receptors: A number of piperazine and piperidine derivatives have been shown to possess high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[11]

  • Adrenergic Receptors: 1-(2-pyrimidinyl)-piperazine has been identified as an alpha2-adrenergic receptor antagonist.[12]

The initial characterization of this compound would likely involve screening against a panel of these receptors to identify its primary target(s).

Principles of Receptor Binding Assays

Receptor binding assays are based on the interaction between a ligand and its specific receptor.[13] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound (the "competitor," in this case, this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a dose-response curve can be generated, from which the inhibitory concentration 50 (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[14] The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[15]

There are three main types of radioligand binding assays: saturation, competitive (or indirect), and kinetic assays.[16] This guide will focus on competitive binding assays, as they are most commonly used for screening and characterizing novel compounds.

Experimental Protocols

Preparation of Cell Membranes

This protocol describes a general method for preparing cell membranes from cultured cells overexpressing the target receptor.

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Cell scraper

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant, which contains the cytosolic fraction.

  • Resuspend the pellet (crude membrane fraction) in fresh homogenization buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 1: Radioligand Filter Binding Assay

This is a classic and robust method for measuring receptor-ligand interactions.[17]

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [3H]- or [125I]-labeled)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions and additives)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

FilterBindingAssay cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Radioligand - Test Compound (this compound) - Membranes - Buffers plate Plate Setup: - Total Binding - Non-Specific Binding (NSB) - Test Compound Dilutions reagents->plate incubation Incubate at specified temperature and time plate->incubation harvesting Rapidly filter through glass fiber filters using a cell harvester incubation->harvesting washing Wash filters with ice-cold assay buffer to remove unbound radioligand harvesting->washing scintillation Place filters in scintillation vials with scintillation cocktail washing->scintillation counting Count radioactivity using a liquid scintillation counter scintillation->counting analysis Calculate Specific Binding Generate dose-response curve Determine IC50 and Ki counting->analysis

Caption: Workflow for a radioligand filter binding assay.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-Specific Binding (NSB): A saturating concentration of the unlabeled reference ligand.

      • Test Compound: The serial dilutions of this compound.

  • Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd value.

  • Initiate Reaction: Add the diluted cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 100-250 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[18]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[8]

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in each vial using a liquid scintillation counter.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[19]

Materials:

  • Prepared cell membranes

  • Radioligand (typically [3H]- or [125I]-labeled)

  • This compound stock solution

  • Assay buffer

  • Non-specific binding control

  • SPA beads (e.g., wheat germ agglutinin-coated for glycosylated membrane proteins)

  • 96- or 384-well microplates suitable for scintillation counting

  • Microplate scintillation counter

Workflow Diagram:

SPAWorkflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Radioligand - Test Compound - Membranes - SPA Beads plate Add reagents to microplate: - Test Compound Dilutions - Radioligand - Membranes - SPA Beads reagents->plate incubation Incubate to allow binding and proximity of radioligand to SPA beads plate->incubation counting Count light emission using a microplate scintillation counter (no separation step needed) incubation->counting analysis Calculate Specific Binding Generate dose-response curve Determine IC50 and Ki counting->analysis

Sources

Application Notes & Protocols for the Neuropharmacological Characterization of 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Quest for Novel Neuropharmacological Agents

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting the central nervous system (CNS). Its versatile structure allows for substitutions that can fine-tune the pharmacological properties, leading to compounds with a wide range of activities, including antipsychotic, anxiolytic, antidepressant, and cognitive-enhancing effects. Piperazine derivatives have shown affinity for various neurotransmitter receptors, such as serotonin, dopamine, and adrenergic receptors, making them a rich area for the discovery of novel therapeutics for neuropsychiatric and neurodegenerative disorders.

This document serves as a comprehensive guide for the initial neuropharmacological investigation of a novel compound, 1-(2-Pentyl)piperazine. As this is a previously uncharacterized molecule, the following protocols are designed to systematically elucidate its receptor binding profile, functional activity, and potential in vivo therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step methodologies for a thorough preclinical evaluation.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through N-alkylation of piperazine. This common synthetic route is adaptable and has been successfully employed for a variety of 1-substituted piperazines.

Reaction Scheme:

An excess of piperazine is reacted with a 2-halopentane (e.g., 2-bromopentane) in a suitable solvent. The excess piperazine acts as both a reactant and a base to neutralize the hydrohalic acid byproduct.

Materials:

  • Piperazine (anhydrous)

  • 2-Bromopentane

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Protocol:

  • To a solution of anhydrous piperazine (5 equivalents) in anhydrous acetonitrile, add 2-bromopentane (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A Systematic Workflow for Neuropharmacological Profiling

A logical and phased approach is crucial for the efficient characterization of a novel compound. The following workflow outlines a systematic progression from broad, in vitro screening to more focused in vivo functional assessments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Synthesis a Synthesis & Purification of This compound b Primary Screening: Radioligand Binding Assays (Serotonin, Dopamine, Adrenergic Receptor Panels) a->b Compound Ready d Secondary Screening: Determine Ki and IC50/EC50 for High-Affinity Targets b->d Identify 'Hits' c Functional Assays: e.g., cAMP Accumulation for GPCRs (Agonist/Antagonist Mode) e Behavioral Assays based on In Vitro Profile (e.g., Forced Swim, Elevated Plus Maze, Novel Object Recognition) c->e Hypothesis Driven d->c Characterize 'Hits' f In Vivo Target Engagement: Microdialysis to measure Neurotransmitter Release e->f Confirm Mechanism h Comprehensive Pharmacological Profile Construction e->h g Preliminary Toxicology & Safety Pharmacology f->g Assess Therapeutic Window g->h

Caption: Systematic workflow for the neuropharmacological characterization of this compound.

PART 1: In Vitro Characterization

Protocol 1: Radioligand Binding Assays for Receptor Affinity Profiling

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] A competitive binding assay will be used to determine the inhibitory constant (Ki) of this compound against a panel of receptors commonly associated with piperazine derivatives.

Objective: To determine the binding affinity (Ki) of this compound for a range of CNS receptors.

Materials:

  • Membrane preparations from cells expressing the target receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, α₁, etc.)

  • Specific radioligands for each receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 50 µL of the diluted this compound or vehicle.

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Receptor TargetRadioligandKi (nM) for this compound
5-HT₁ₐ[³H]8-OH-DPAT15.2
5-HT₂ₐ[³H]Ketanserin250.6
Dopamine D₂[³H]Spiperone89.4
Adrenergic α₁[³H]Prazosin> 1000
Adrenergic α₂[³H]Rauwolscine55.7
Protocol 2: cAMP Accumulation Assay for Functional Activity

Once a high-affinity target is identified (e.g., 5-HT₁ₐ receptor from the hypothetical data), a functional assay is necessary to determine if this compound acts as an agonist, antagonist, or inverse agonist. Since many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, a cAMP accumulation assay is a suitable choice.[4][5]

Objective: To characterize the functional activity of this compound at the 5-HT₁ₐ receptor.

Signaling Pathway Illustration:

G cluster_0 Cell Membrane 5HT1A_R 5-HT1A Receptor Gi Gi Protein 5HT1A_R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Gi->AC Inhibits Ligand This compound (Agonist) Ligand->5HT1A_R Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates

Caption: 5-HT1A receptor signaling pathway illustrating the inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Forskolin (an adenylyl cyclase activator).

  • A known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][7]

Procedure:

Agonist Mode:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add serial dilutions of this compound or the reference agonist (8-OH-DPAT).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

Antagonist Mode:

  • Pre-incubate the cells with serial dilutions of this compound or the reference antagonist (WAY-100635) for 15-30 minutes.

  • Add a fixed concentration of the reference agonist (8-OH-DPAT) at its EC₈₀.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

PART 2: In Vivo Evaluation

Based on the hypothetical in vitro profile (agonist activity at 5-HT₁ₐ and moderate affinity for D₂ and α₂ receptors), a set of behavioral assays can be selected to probe for potential antidepressant, anxiolytic, and cognitive effects.

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[8][9] Antidepressant compounds typically reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Materials:

  • Male C57BL/6 mice.

  • This compound solution for injection (e.g., dissolved in saline with a small amount of Tween 80).

  • A cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[10][11]

  • Video recording equipment.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.

  • Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Record the session for later analysis.

  • The last 4 minutes of the session are scored for time spent immobile (making only minimal movements to keep the head above water).

  • After the test, remove the mice, dry them with a towel, and return them to their home cages.

  • Compare the immobility time between the vehicle-treated and drug-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14]

Objective: To determine if this compound has anxiolytic-like effects in mice.

Materials:

  • Male C57BL/6 mice.

  • This compound solution for injection.

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Video tracking software.

Procedure:

  • Acclimate the mice to the testing room (under dim lighting) for at least 1 hour.

  • Administer this compound or vehicle 30 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.[14]

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using video tracking software.

  • The primary measures are the time spent in the open arms and the number of entries into the open arms.

  • An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), indicates an anxiolytic-like effect.

Protocol 5: Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test evaluates recognition memory in rodents, capitalizing on their innate preference for novelty.[15][16]

Objective: To assess the effects of this compound on recognition memory in mice.

Materials:

  • Male C57BL/6 mice.

  • This compound solution for injection.

  • An open-field arena.

  • Two identical objects (e.g., small glass bottles).

  • One novel object, different in shape and texture but of similar size.

  • Video tracking software.

Procedure:

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[17]

  • Training (Day 2):

    • Administer this compound or vehicle 30 minutes before the training session.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing (Day 2, after a retention interval of e.g., 4 or 24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the novel object and the familiar object.

  • Data Analysis: Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Protocol 6: In Vivo Microdialysis for Neurotransmitter Dynamics

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19]

Objective: To measure the effect of this compound on serotonin and dopamine levels in the prefrontal cortex.

Experimental Workflow for Microdialysis:

G a Stereotaxic Surgery: Implant guide cannula (target: mPFC) b Recovery Period (5-7 days) a->b c Probe Insertion & Perfusion with artificial CSF b->c d Baseline Sample Collection (3-4 samples) c->d e Administer this compound d->e f Post-dosing Sample Collection (for 2-3 hours) e->f g Sample Analysis (HPLC-ECD or LC-MS/MS) f->g h Data Analysis: % change from baseline g->h

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • A syringe pump and liquid swivel.

  • Artificial cerebrospinal fluid (aCSF).

  • An automated fraction collector.

  • HPLC system with electrochemical detection (ECD) or a LC-MS/MS system.[20]

Procedure:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow the animal to recover for 5-7 days.

  • Experiment Day: Gently insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[20]

  • Baseline Collection: After a stabilization period, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dosing Collection: Continue collecting dialysate samples for 2-3 hours.

  • Analysis: Analyze the samples for serotonin and dopamine content using HPLC-ECD or LC-MS/MS.

  • Data Interpretation: Express the results as a percentage change from the baseline neurotransmitter levels. An increase in serotonin and/or dopamine would provide in vivo evidence of the compound's mechanism of action.

Conclusion

This document outlines a comprehensive, multi-phased strategy for the initial neuropharmacological characterization of the novel compound this compound. By systematically progressing from in vitro receptor profiling to in vivo behavioral and neurochemical assessments, researchers can build a robust pharmacological profile. The data generated from these protocols will be instrumental in determining the compound's primary mechanism of action, its potential therapeutic applications, and its suitability for further drug development.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Shah, U. H., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • T Cheslack-Postava, K. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Wang, Z., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • T Cheslack-Postava, K. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • De La Garza, R., & schematic, T. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Sellers, K. K., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • MMPC-Live Protocols. (2024). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Shah, U. H., et al. (2022). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • Li, B., et al. (2014). Novel Object Recognition. Bio-protocol. [Link]

  • British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

  • NijPels, T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods. [Link]

  • ResearchGate. (n.d.). Novel object recognition. (A) NOR protocol consisted of three 5-minute... [Link]

  • Leo, A., et al. (2018). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

  • InnoSer. (n.d.). Novel Object Recognition - Rodent Behavioral Testing. [Link]

  • Shuart, C. R., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience. [Link]

  • YouTube. (2023). Elevated Plus Maze for Mice. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

Sources

Synthesis and SAR Exploration of 1-(2-Pentyl)piperazine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. The unique structural features of the piperazine moiety, including its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to serve as a rigid linker between different pharmacophoric elements, contribute to its frequent incorporation into drug candidates. These attributes often lead to improved aqueous solubility, oral bioavailability, and overall pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Pentyl)piperazine derivatives, a class of compounds with significant potential for structure-activity relationship (SAR) studies. We will delve into detailed, field-proven protocols for their synthesis via two common and effective methods: N-alkylation of a protected piperazine and reductive amination. Furthermore, we will explore the principles of SAR as they apply to this scaffold, with a particular focus on how modifications of the N-alkyl substituent can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of piperazine derivatives in their therapeutic programs.

Strategic Synthesis of this compound Derivatives

The synthesis of monosubstituted piperazines, such as this compound, requires a strategic approach to avoid the common pitfall of disubstitution. The use of a protecting group on one of the piperazine nitrogens is a robust and widely adopted strategy to ensure selective functionalization.[3] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4]

Method 1: Synthesis via N-Alkylation of Mono-Boc-Piperazine

This two-step method involves the alkylation of commercially available 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) with a suitable 2-pentyl electrophile, followed by the removal of the Boc protecting group.

Diagram of the N-Alkylation Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection N-Boc-Piperazine N-Boc-Piperazine Reaction_1 N-Alkylation (Heat) N-Boc-Piperazine->Reaction_1 2-Bromopentane 2-Bromopentane 2-Bromopentane->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_1 Intermediate tert-butyl 4-(2-pentyl)piperazine-1-carboxylate Reaction_1->Intermediate Reaction_2 Boc Deprotection Intermediate->Reaction_2 Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Reaction_2 Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound via N-alkylation.

Experimental Protocol: N-Alkylation

Step 1: Synthesis of tert-butyl 4-(2-pentyl)piperazine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add 2-bromopentane (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 4-(2-pentyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified tert-butyl 4-(2-pentyl)piperazine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • For the free base, dissolve the salt in water and basify with a suitable base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Method 2: Synthesis via Reductive Amination

Reductive amination is a versatile one-pot method for forming C-N bonds. This approach involves the reaction of piperazine with 2-pentanone in the presence of a reducing agent.

Diagram of the Reductive Amination Workflow

G Piperazine Piperazine Reaction Reductive Amination Piperazine->Reaction 2-Pentanone 2-Pentanone 2-Pentanone->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Final_Product This compound Reaction->Final_Product

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Protocol: Reductive Amination

  • Dissolve piperazine (an excess, e.g., 3-5 equivalents, is often used to minimize disubstitution) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add 2-pentanone (1.0 eq) to the solution.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the 2-pentyl group (methyl, methylene, and methine protons) and the piperazine ring protons. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the five distinct carbon atoms of the 2-pentyl group and the carbon atoms of the piperazine ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for N-alkylpiperazines involve cleavage of the C-N bond of the piperazine ring and fragmentation of the alkyl chain.[5][6]
Purity (by HPLC) A high-performance liquid chromatography (HPLC) analysis should indicate a high degree of purity (typically >95%).

Structure-Activity Relationship (SAR) Studies of 1-Alkylpiperazine Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound. For 1-alkylpiperazine derivatives, the nature of the alkyl substituent at the N1 position can significantly influence the compound's affinity and selectivity for its biological target.

Key Considerations for SAR Studies:

  • Alkyl Chain Length: The length of the N-alkyl chain can impact the compound's lipophilicity and its ability to fit into the binding pocket of the target protein. Studies on N-alkyl piperazine derivatives as CXCR4 antagonists have shown that varying the alkyl chain length can significantly affect potency.[7][8] For instance, a propyl chain was found to be optimal in one series of CXCR4 antagonists.[7]

  • Branching of the Alkyl Chain: The presence of branching in the alkyl chain, as in the case of the 2-pentyl group, can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the binding site.

  • Nature of the Biological Target: The specific biological target will dictate the optimal properties of the N-alkyl substituent. For example, in the context of dopamine receptors, the N-substituent on the piperazine ring plays a critical role in determining the affinity and selectivity for D₂ versus D₃ subtypes.[5][9][10]

Logical Flow for SAR Studies of this compound Derivatives

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Compound This compound Analogs Synthesize Analogs (Varying Alkyl Chain) Lead_Compound->Analogs Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Analogs->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assay) Primary_Screening->Secondary_Screening SAR_Analysis Analyze Structure-Activity Relationships Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogs Iterative Design

Caption: Iterative cycle for SAR studies of this compound derivatives.

Example SAR Table for Hypothetical Dopamine D₂ Receptor Antagonists

Compound N-Alkyl Substituent D₂ Receptor Binding Affinity (Ki, nM)
1n-Propyl50
2n-Butyl25
3 2-Pentyl (sec-Pentyl) 15
4n-Pentyl30
5n-Hexyl60

This hypothetical data illustrates how a branched alkyl group like 2-pentyl might provide an optimal balance of lipophilicity and steric bulk for binding to the dopamine D₂ receptor.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols detailed in this guide provide a reliable and efficient means of accessing these compounds. Through systematic SAR studies, researchers can explore the impact of modifications to the N-alkyl substituent to optimize the pharmacological properties of these derivatives for a variety of biological targets. The versatility of the piperazine core, combined with a rational approach to medicinal chemistry, holds significant promise for the development of the next generation of innovative medicines.

References

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

  • PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • ResearchGate. (2025). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. (n.d.). Effect of alkyl chain length on variation of ligand binding pose on GAA. Light orange. [Link]

  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • NIH. (n.d.). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • DDD UAB. (2024). Modulation of GPCR function by heteromerization Nil Casajuana-Martín. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • PubMed Central. (n.d.). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]

  • PubMed. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting isolation of mono-N-alkylated piperazine from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Methodologies Priority: High

Introduction: The "Polyamination" Paradox

You are likely here because your reaction mixture—whether via reductive amination with 2-pentanone or direct alkylation with 2-bromopentane—contains a frustrating triad:

  • Unreacted Piperazine (Highly polar, water-soluble).

  • 1-(2-Pentyl)piperazine (Target: Mono-alkylated, moderately polar).

  • 1,4-Bis(2-pentyl)piperazine (Byproduct: Bis-alkylated, lipophilic).

The secondary nature of the 2-pentyl group provides some steric protection against bis-alkylation compared to linear chains, but it does not eliminate it. This guide prioritizes chemo-physical separation over brute-force chromatography, utilizing the distinct basicity and solubility profiles of the piperazine core.

Ticket #001: Removing Excess Piperazine (The "Acetate Crash")

User Issue: "I used 5-10 equivalents of piperazine to suppress bis-alkylation, but now I can't get rid of the excess starting material. It clogs my column and co-distills."

Diagnosis: Piperazine is a stubborn solid that sublimes and streaks on silica. Standard water washes often fail because your product is also somewhat water-soluble due to the secondary amine.

The Fix: Selective Salt Precipitation Instead of relying solely on distillation, exploit the solubility difference of the acetate salts in acetone. Piperazine diacetate is insoluble in acetone, whereas mono-alkyl piperazine acetates often remain soluble.

Protocol: The Acetone/Acetic Acid Method[1]
  • Concentrate: Evaporate your reaction solvent (e.g., DCM, Methanol) completely.

  • Redissolve: Dissolve the crude oil in dry Acetone (approx. 5-10 mL per gram of crude).

  • Acidify: Dropwise add Glacial Acetic Acid (1.0 - 2.0 equivalents relative to the estimated excess piperazine).

  • Precipitate: Cool the mixture to 0°C. A heavy white precipitate (Piperazine Diacetate) should form.

  • Filter: Filter off the solid.

    • Solid: Mostly Piperazine Diacetate (Discard or recycle).

    • Filtrate: Contains your Target (this compound) and Bis-byproduct as acetate salts.

  • Regenerate: Basify the filtrate with aqueous NaOH (pH > 12) and extract with DCM.

Visual Workflow: The Acetate Crash

AcetateCrash Start Crude Reaction Mixture (Piperazine + Mono + Bis) Step1 Evaporate Solvent Redissolve in Acetone Start->Step1 Step2 Add Glacial Acetic Acid (Cool to 0°C) Step1->Step2 Decision Filtration Step2->Decision Solid Solid Precipitate: Piperazine Diacetate (REMOVED) Decision->Solid Insoluble Liquid Filtrate (Acetone): Mono- & Bis-Product Acetates Decision->Liquid Soluble Final Basify (NaOH) & Extract (DCM) Yields: Mono + Bis Mixture Liquid->Final

Caption: Selective precipitation of Piperazine Diacetate allows bulk removal of starting material without distillation.

Ticket #002: Separating Mono- vs. Bis-Alkylated Products

User Issue: "My product spot is very close to the bis-impurity on TLC. How do I separate them?"

Diagnosis: The 2-pentyl group adds lipophilicity. The Bis-product (two pentyl chains) is significantly less polar than the Mono-product (one pentyl chain, one free NH).

Method A: Vacuum Distillation (Scalable)

This is the preferred method for >5g scales.

  • Boiling Point Logic:

    • Piperazine: ~146°C (Atmospheric)

    • This compound: Est. ~200-210°C (Atmospheric) / ~90-100°C (at 1-2 mmHg).

    • Bis-product: Significantly higher.

  • Setup: Use a Vigreux column. Collect fractions. The Bis-product will likely remain in the pot residue at temperatures where the Mono-product distills.

Method B: pH-Swing Extraction (Chemical Separation)

Exploit the pKa differences. The Bis-product is a tertiary amine; the Mono-product is a secondary amine. While their pKas are similar, their hydrophobicity differs significantly when protonated.

  • Acid Wash: Dissolve mixture in DCM.[1] Extract with Buffer pH 5.5 (Citrate/Phosphate).

    • Theory: At pH 5.5, piperazines are protonated.

    • Partition: The Bis-product (very lipophilic) may partially stay in DCM or form an emulsion. The Mono-product (more polar) prefers the aqueous buffer.

    • Note: This is difficult to tune perfectly for alkyl piperazines but effective as a first pass.

Method C: Flash Chromatography (The "Tail" Fix)

User Issue: "The spots are streaking." Fix: Amine tailing is caused by interaction with acidic silanols on the silica.

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) .

  • Order of Elution:

    • Bis-product: High Rf (runs near solvent front).

    • Mono-product: Mid Rf.

    • Piperazine: Baseline (if not removed earlier).

  • Staining: Use Ninhydrin .

    • Mono-product: Stains Red/Purple (Secondary amine).

    • Bis-product: Does not stain well with Ninhydrin (Tertiary amine). Use Iodine or Dragendorff’s reagent to visualize the Bis-spot.

Summary Data: Properties & Solvents

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (Conj. Acid)Solubility (Water)Solubility (DCM)TLC Stain Behavior
Piperazine 9.8 (N1), 5.6 (N2)HighModeratePurple (Ninhydrin)
This compound ~9.0 - 9.5ModerateHighRed/Purple (Ninhydrin)
1,4-Bis(2-pentyl)piperazine ~8.5 - 9.0LowVery HighNo Color (Ninhydrin)*

*Requires Iodine or Dragendorff stain for visualization.

Ticket #003: Prevention Strategy (The "Boc" Route)

User Question: "I keep getting 30% bis-product. Is there a cleaner synthesis?"

The "Nuclear" Option: If direct purification is too difficult, change the synthesis to a protection-deprotection strategy.

  • Step 1: React Piperazine with Boc-Anhydride (0.9 eq)

    
    N-Boc-Piperazine .
    
    • Easy Purification:[12] The Mono-Boc product is easily separated from bis-Boc (insoluble) and unreacted piperazine (water wash).

  • Step 2: Reductive amination with 2-pentanone.

    • Zero Bis-Alkylation: The Boc group blocks the second nitrogen.

  • Step 3: Deprotection (TFA/DCM or HCl/Dioxane).

    • Result: Pure this compound salt.

Synthesis Decision Matrix

SynthesisLogic Start Start Synthesis RouteA Direct Alkylation (Cheap, Fast) Start->RouteA RouteB Boc-Protection (High Purity, More Steps) Start->RouteB ResultA Mixture: Mono + Bis + SM RouteA->ResultA ResultB Pure Mono-Product RouteB->ResultB ActionA Requires: Acetate Crash + Vacuum Distillation ResultA->ActionA

Caption: Choosing between direct alkylation (requires heavy purification) vs. Boc-protection (cleaner chemistry).

References

  • Separation of Piperazine from Reaction By-products. Source: US Patent 2,919,275 (1959). Describes the "Acetate Crash" method using acetone and acetic acid to precipitate piperazine salts selectively.[13]

  • Reductive Amination of Piperazine Derivatives. Source: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Establishes the standard for controlled mono-alkylation using mild reducing agents.

  • pKa Values of Piperazine and Derivatives. Source: Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Provides the thermodynamic basis for pH-swing extractions.

  • Purification of N-Alkylpiperazines via Distillation. Source: Lewin, G., et al. (2002). "An improved synthesis of N-alkylpiperazines." Synthetic Communications. Discusses boiling point differentials and practical isolation techniques.

Sources

interpreting unexpected results in experiments with 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers encountering anomalies with 1-(2-Pentyl)piperazine . It moves beyond basic handling to address high-level failure modes in synthesis, analysis, and biological assay interpretation.

Senior Application Scientist Desk

Status: Operational Subject: Troubleshooting Unexpected Experimental Results Compound Class: N-alkylated Piperazines / Secondary Amines

Introduction: The "Hidden" Variables

This compound is a deceptively simple molecule. While it shares the robust piperazine scaffold common in medicinal chemistry (e.g., anthelmintics, antidepressants), the specific 2-pentyl substitution at the N1 position introduces two critical sources of experimental variance: chirality (at the exocyclic alkyl chain) and dynamic basicity (susceptibility to atmospheric CO₂).

This guide addresses the three most common "unexpected results" reported by our user base:

  • Analytical: "Ghost peaks" in LC-MS.

  • Physicochemical: Inconsistent solubility or precipitation in media.

  • Biological: Batch-to-batch potency shifts (IC50/EC50 variability).

Module 1: Analytical Anomalies (The "Ghost Peak" Phenomenon)
Issue:

"My LC-MS spectrum shows a persistent peak at [M+44] or [M+88] that isn't an impurity from synthesis. It disappears when I acidify the sample."

Diagnosis: Atmospheric Carbamate Formation

Piperazines are strong bases (pKa ~9.7).[1] In neutral or basic solutions, the secondary amine (N4 position) avidly absorbs atmospheric CO₂ to form a carbamate (carbamic acid) adduct. This is a reversible equilibrium, not a permanent impurity.

The Mechanism:



Troubleshooting Protocol:
ObservationCauseSolution
Mass Shift (+44 Da) Mono-carbamate formation at N4.Acidify: Add 0.1% Formic Acid to the sample immediately before injection. The low pH decarboxylates the species back to the parent amine.
Mass Shift (+88 Da) Di-carbamate (rare, requires high pH).Degas: Sparge buffers with Argon/Nitrogen.
Split Peaks (HPLC) Carbamate and Parent co-eluting.Temperature: Increase column temp to 40°C to shift equilibrium.
Visualization: The CO₂ Trap

The following diagram illustrates the reversible formation of the carbamate artifact, often mistaken for a synthesis byproduct.

CarbamateArtifact Parent This compound (Free Base) Carbamate Carbamate Adduct (+44 Da Mass Shift) Parent->Carbamate pH > 8 + CO2 Absorption CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Parent Decarboxylation (Fast) Acid Acidic Mobile Phase (pH < 4) Acid->Carbamate Triggers Reversal

Caption: Figure 1. The reversible formation of carbamate artifacts in non-acidic solvents. Acidification forces the equilibrium back to the parent compound.

Module 2: Biological Potency Shifts (The Chirality Trap)
Issue:

"Batch A had an IC50 of 10 nM. Batch B is 200 nM. NMR and MS confirm both are >98% pure this compound."

Diagnosis: Uncontrolled Stereochemistry

The 2-pentyl group contains a chiral center at the carbon attached to the nitrogen (


-CH(CH

)C

H

). Unless you specifically synthesized or purchased an enantiopure version, you are working with a racemate (

mixture).
  • The Risk: Biological targets (GPCRs, transporters) are stereoselective. The (

    
    )-isomer might be the active eutomer, while the (
    
    
    
    )-isomer is a distomer (inactive) or acts as a competitive antagonist.
  • The Variance: Different synthesis batches may have varying enantiomeric excess (ee) depending on the starting material (e.g., 2-bromopentane) source or reaction conditions (S

    
    2 vs S
    
    
    
    1 dynamics).
Troubleshooting Protocol:
  • Chiral HPLC Screening: You cannot distinguish enantiomers on a standard C18 column.

    • Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).[2]

    • Mobile Phase: Hexane/IPA/Diethylamine (Normal Phase) or Ammonium Bicarbonate/Acetonitrile (Reverse Phase).

  • Enantiomeric Resolution:

    • If the biological activity resides in one isomer, you must separate them to standardize results.

    • Reference: Methyl-substituted piperazines exhibit drastic shifts in selectivity (e.g.,

      
      7 vs 
      
      
      
      9 nAChR) based on chirality [1].[3]
Module 3: In Vivo Inconsistencies (Metabolic Instability)
Issue:

"The compound works in vitro but has zero efficacy in mouse models."

Diagnosis: Rapid First-Pass Metabolism

The N-alkylpiperazine motif is a "metabolic alert" structure. The 1-(2-Pentyl) group is highly lipophilic, driving the molecule into the liver, where it faces two primary degradation pathways.

Key Metabolic Pathways:
  • N-Dealkylation (CYP-mediated): The 2-pentyl chain is cleaved, leaving the naked piperazine ring.

  • Ring Hydroxylation: The piperazine ring itself is oxidized.

  • N-Oxidation: Formation of the N-oxide on the tertiary nitrogen.

Data: Predicted Metabolic Stability

Parameter Value Implication
LogP ~2.5 - 3.0 High membrane permeability; high metabolic liability.
pKa (N1) ~5.3 Low basicity at N1 (substituted).
pKa (N4) ~9.7 High basicity; cationic at pH 7.4 (lysosomal trapping).

| Major Metabolite | Piperazine (unsubstituted) | Likely inactive for your specific target. |

Visualization: Metabolic Fate

This flowchart details why bioavailability might be lower than predicted.

Metabolism Compound This compound CYP CYP450 Enzymes (Liver Microsomes) Compound->CYP In Vivo Administration Path1 N-Dealkylation CYP->Path1 Major Pathway Path2 N-Oxidation CYP->Path2 Minor Pathway Metabolite1 Piperazine (Inactive) + 2-Pentanone Path1->Metabolite1 Metabolite2 N-Oxide (Polar/Excreted) Path2->Metabolite2

Caption: Figure 2. Primary metabolic clearance pathways. Rapid N-dealkylation often renders the compound inactive in vivo.

Module 4: Solubility & Formulation Guide

The Trap: Researchers often dissolve the "free base" oil in DMSO, then dilute into media (pH 7.4). The Result: The free base is lipophilic. Upon hitting the aqueous buffer, if the pH > 8.5 (rare, but possible in local micro-environments), it oils out. However, at pH 7.4, the N4 nitrogen protonates.

Recommended Formulation Strategy:

  • Do NOT use the Free Base: Convert the oil to a solid salt (Dihydrochloride or Fumarate).

    • Protocol: Dissolve free base in Et2O, bubble dry HCl gas or add 2.0 eq of HCl in Dioxane. Filter the white precipitate.

  • pH Control:

    • Piperazine derivatives show pH-dependent permeability. Permeation is often highest at pH > 9.0 (unprotonated), but solubility is highest at pH < 6.0 (protonated) [2].

    • Compromise: For cell assays, ensure final DMSO concentration is <0.5% and check for "milky" precipitation under a microscope immediately after dosing.

References
  • Stereoisomers of Chiral Methyl-Substituted Aryl Piperazinium Compounds. Source: ACS Chemical Neuroscience. Context: Establishes how alkyl-substitution chirality on piperazine rings dictates receptor subtype selectivity. Link:[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Source: Molecular Pharmaceutics (ACS). Context: Details the critical relationship between pH, pKa, and the solubility/permeability trade-off in piperazine derivatives. Link:[Link]

  • CO2 Absorption in Aqueous Piperazine Solutions. Source: Journal of Chemical & Engineering Data. Context: Provides the mechanistic basis for carbamate formation (LC-MS artifacts) in piperazine solutions. Link:[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. Source: Drug Metabolism and Disposition.[4] Context: Discusses CYP450 interactions (inhibition and clearance) of N-substituted piperazines. Link:[Link]

Sources

Technical Support Center: Stability of 1-(2-Pentyl)piperazine in Plasma for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Pentyl)piperazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to assessing the stability of this compound in plasma for pharmacokinetic (PK) studies. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning and executing plasma stability studies for this compound.

Q1: What is the expected plasma stability of this compound based on its chemical structure?

A1: Based on its N-alkyl piperazine structure, this compound is anticipated to have moderate to good stability in plasma. Studies on similar N-alkyl piperazines, such as those with propyl and butyl side chains, have demonstrated good metabolic stability in human liver microsomes.[1] The primary route of metabolism for many piperazine derivatives is through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which often mediate N-dealkylation.[2] The pentyl group in this compound may be susceptible to oxidation, but significant, rapid degradation in plasma is not necessarily expected. However, empirical testing is essential to confirm this.

Q2: What are the primary factors that could influence the stability of this compound in plasma?

A2: The stability of a small molecule like this compound in plasma is influenced by several factors:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can metabolize drug candidates. While the piperazine ring itself is relatively stable, the alkyl chain can be a target for oxidative enzymes.

  • pH: The pH of the plasma sample can affect the ionization state of the piperazine nitrogens and potentially influence its interaction with plasma proteins and enzymes.

  • Temperature: Higher temperatures can accelerate both enzymatic and chemical degradation. Therefore, proper sample handling and storage at low temperatures are crucial.

  • Anticoagulant Choice: The type of anticoagulant used in blood collection tubes can sometimes affect analyte stability. For instance, some ester-containing compounds are less stable in plasma with heparin compared to sodium fluoride.[3] While this compound does not have an ester group, it is a best practice to evaluate this during method development.

Q3: What are the recommended analytical techniques for quantifying this compound in plasma?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma.[4][5] This technique offers high sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, but since the piperazine moiety lacks a strong chromophore, derivatization with a UV-active agent might be necessary to achieve the required sensitivity.[6]

Q4: What are the standard procedures for collecting and storing plasma samples for stability studies of this compound?

A4: Proper sample handling is critical for reliable stability data. Here are the best practices:

  • Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Processing: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma as soon as possible after collection.

  • Storage: Immediately freeze the plasma samples and store them at -80°C for long-term stability assessments. For short-term (bench-top) stability, samples are typically kept on ice or at room temperature for a defined period.

Q5: Are there any regulatory guidelines I should follow when conducting plasma stability studies?

A5: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation, which includes stability assessments. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation is a key document to follow.[7] These guidelines outline the types of stability tests required, including freeze-thaw stability, short-term (bench-top) stability, and long-term stability.[7]

Troubleshooting Guide for Plasma Stability Experiments

Even with a well-designed protocol, you may encounter issues. This guide will help you troubleshoot common problems.

Observed Problem Potential Causes Recommended Solutions
Rapid Disappearance of Compound (Low Recovery at T=0) 1. Non-Specific Binding: The compound may be adsorbing to the walls of the collection tubes or pipette tips. 2. Inefficient Extraction: The protein precipitation method may not be effectively releasing the compound from the plasma proteins.1. Use low-binding polypropylene tubes and pipette tips. Consider adding a small amount of organic solvent or a surfactant to the sample. 2. Optimize the extraction procedure. Try different organic solvents (e.g., methanol, acetone) or a different ratio of solvent to plasma. Consider alternative extraction methods like solid-phase extraction (SPE).
High Variability in Results Between Replicates 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or pipetting volumes. 2. Matrix Effects in LC-MS/MS: Co-eluting endogenous plasma components can suppress or enhance the ionization of the analyte.1. Ensure precise and consistent execution of the protocol for all samples. Use calibrated pipettes and a temperature-controlled incubator. 2. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Unexpected Peaks in Chromatogram 1. Metabolite Formation: The new peaks could be metabolites of this compound. 2. Contamination: Contamination from the sample collection tubes, solvents, or lab environment.1. Use high-resolution mass spectrometry to obtain accurate mass data for the unknown peaks and propose potential metabolite structures. 2. Analyze blank samples (plasma without the compound and extraction solvent alone) to identify the source of contamination.
Compound Appears Stable in Plasma but Fails in vivo 1. First-Pass Metabolism: The compound may be stable in plasma but rapidly metabolized in the liver. 2. Tissue-Specific Instability: The compound might be unstable in other biological compartments not reflected in the plasma stability assay.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess hepatic clearance.[8] 2. Consider stability studies in other relevant biological matrices if a specific tissue is a target or a known site of metabolism.
Visual Troubleshooting Workflow

troubleshooting_workflow start Problem Observed rapid_loss Rapid Compound Loss at T=0 start->rapid_loss high_variability High Variability start->high_variability extra_peaks Unexpected Peaks start->extra_peaks cause_binding Cause: Non-Specific Binding? rapid_loss->cause_binding cause_extraction Cause: Poor Extraction? rapid_loss->cause_extraction cause_handling Cause: Inconsistent Handling? high_variability->cause_handling cause_matrix Cause: Matrix Effects? high_variability->cause_matrix cause_metabolite Cause: Metabolite? extra_peaks->cause_metabolite cause_contamination Cause: Contamination? extra_peaks->cause_contamination solution_binding Solution: Use low-bind tubes. Consider additives. cause_binding->solution_binding Yes solution_extraction Solution: Optimize extraction solvent/method. cause_extraction->solution_extraction Yes solution_handling Solution: Standardize procedures. Calibrate equipment. cause_handling->solution_handling Yes solution_matrix Solution: Optimize chromatography. Use SIL-IS. cause_matrix->solution_matrix Yes solution_metabolite Solution: Use HRMS for identification. cause_metabolite->solution_metabolite Yes solution_contamination Solution: Analyze blank samples. cause_contamination->solution_contamination Yes

Caption: A decision tree for troubleshooting common plasma stability issues.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting an in vitro plasma stability assay for this compound.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS

Objective: To determine the rate of degradation of this compound in plasma over a specified time course.

Materials:

  • This compound reference standard

  • Human plasma (or plasma from other relevant species) with K2EDTA as anticoagulant

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Internal Standard (IS) - ideally a stable isotope-labeled version of this compound

  • Temperature-controlled incubator (37°C)

  • Calibrated pipettes and low-binding polypropylene tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Methanol) to make a 1 mg/mL stock solution.

    • Working Solution (10 µg/mL): Dilute the stock solution with 50:50 Methanol:Water to create a 10 µg/mL working solution.

    • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration that will give a robust signal in the LC-MS/MS (e.g., 100 ng/mL in ACN).

  • Incubation:

    • Thaw the plasma on ice.

    • Pre-warm the required volume of plasma to 37°C.

    • Spike the pre-warmed plasma with the this compound working solution to achieve a final concentration of 1 µg/mL. Vortex gently to mix. This is your T=0 sample.

    • Immediately transfer aliquots of the spiked plasma into separate tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes).

    • Incubate the tubes at 37°C.

  • Sample Quenching and Protein Precipitation:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add 3 volumes of ice-cold ACN containing the internal standard to one volume of plasma (e.g., 300 µL of ACN with IS to 100 µL of plasma). This stops the enzymatic reaction and precipitates the plasma proteins.

    • Vortex the samples vigorously for 1-2 minutes.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for this compound.

    • Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visual Workflow for Plasma Stability Assay

plasma_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Stock & Working Solutions (Analyte & IS) spike_plasma Spike Plasma with Analyte (Final Conc. ~1 µg/mL) prep_solutions->spike_plasma thaw_plasma Thaw Plasma on Ice thaw_plasma->spike_plasma incubate Incubate at 37°C spike_plasma->incubate time_points Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench with Cold ACN + IS (Protein Precipitation) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate % Remaining & Half-life lcms->data_analysis

Caption: A workflow diagram for the in vitro plasma stability assay.

Potential Metabolic Pathways of this compound

While specific data for this compound is not publicly available, we can infer potential metabolic pathways based on related N-alkyl and arylpiperazine compounds. The primary metabolic enzymes involved are likely to be Cytochrome P450s.[2][9]

metabolic_pathways cluster_pathways Potential Metabolic Pathways parent This compound n_dealkylation N-dealkylation Piperazine + Pentanal parent->n_dealkylation CYP3A4, CYP2D6 hydroxylation Hydroxylation Hydroxylated Pentyl Chain parent->hydroxylation CYP450s oxidation Piperazine Ring Oxidation parent->oxidation CYP450s

Caption: Potential metabolic pathways for this compound.

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules, 27(6), 1939. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. (2012). Applied Radiation and Isotopes, 70(12), 2736-2742. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. (2014). Drug Metabolism and Disposition, 42(10), 1665-1671. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2023). Biomedical and Pharmacology Journal, 16(2). [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 929. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). Current Drug Metabolism, 8(2), 133-155. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (n.d.). ResearchGate. [Link]

  • Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. (2007). Drug Metabolism and Disposition, 35(5), 879-885. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2002). European Journal of Pharmaceutical Sciences, 15(4), 449-456. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6520. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2018). Toxins, 10(7), 288. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology, 10, 397. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]

  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2023). YouTube. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Outsourcing-Pharma.com. [Link]

  • Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018). Journal of Chromatography B, 1090, 107-115. [Link]

Sources

Technical Support Center: Resolution of 1-(2-Pentyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chiral resolution of 1-(2-Pentyl)piperazine. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of separating this chiral amine. As the pharmacological and toxicological profiles of enantiomers can differ significantly, obtaining enantiomerically pure forms is a critical step in the development pipeline.[1]

This document moves beyond simple protocols to provide a deeper understanding of the principles, troubleshooting strategies, and practical considerations for the most common resolution techniques.

At-a-Glance: Comparison of Resolution Strategies

Choosing the right resolution strategy depends on the scale, required purity, available equipment, and project timeline. Below is a comparative summary of the primary methods discussed in this guide.

FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Kinetic Resolution
Principle Forms diastereomeric salts with differing solubilities using a chiral resolving agent.[2]Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3]An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation.[4]
Typical Scale Milligrams to Kilograms.[5]Analytical to Multi-gram (preparative).Milligrams to Multi-gram.
Speed Slow (requires screening, crystallization time).Fast (for analytical), moderate (for preparative).[5]Moderate (requires screening and reaction time).
Cost Low to moderate (reagents can be inexpensive).High (instrumentation and specialized columns).[5]Moderate (enzymes and reagents).
Max Yield Theoretically 50% per cycle (unless combined with racemization).[6]>95% recovery of both enantiomers is possible.Theoretically 50% for one enantiomer.[7]
Pros Highly scalable, cost-effective at large scales.[5]Rapid method development, high purity, recovers both enantiomers.High selectivity, mild reaction conditions.
Cons Laborious screening process, potential for low yield, sacrifices one enantiomer.[2][6]Expensive for large-scale separation, high solvent consumption (HPLC).[5]Limited to 50% yield, requires specific enzyme, potential for inhibition.[7]

Section 1: Diastereomeric Salt Crystallization

This classical method remains a cornerstone for large-scale chiral resolutions due to its scalability and cost-effectiveness.[5] The principle involves reacting the racemic this compound (a base) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[7] By exploiting this solubility difference, one diastereomer can be selectively crystallized and separated by filtration.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation racemate Racemic This compound agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) mix Mixture of Diastereomeric Salts (R-amine•R-acid & S-amine•R-acid) agent->mix crystal Less Soluble Diastereomer Crystallizes mix->crystal solution More Soluble Diastereomer Remains in Solution mix->solution filtration Filtration crystal->filtration solution->filtration solid Isolated Crystals filtration->solid filtrate Mother Liquor filtration->filtrate liberation1 Liberation (Base Treatment) (e.g., NaOH) solid->liberation1 liberation2 Liberation (Base Treatment) (e.g., NaOH) filtrate->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enriched Enantiomer 2 liberation2->enantiomer2

Workflow for Diastereomeric Salt Resolution.
Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I choose for this compound? A1: As this compound is a basic amine, you must use a chiral acid as the resolving agent. There is no universally "best" agent; success depends on the specific interaction between your compound and the acid, which dictates the crystallinity and solubility difference of the resulting salts. An initial screen is essential.

Common Chiral Acids for Resolving Amines:

Resolving AgentStructure TypeNotes
(+)- or (-)-Tartaric AcidDicarboxylic AcidA common, inexpensive first choice.[2]
O,O'-Dibenzoyl- or O,O'-Di-p-toluoyl-tartaric AcidTartaric Acid DerivativeBulky aromatic groups can enhance crystallization.
(R)- or (S)-Mandelic Acidα-Hydroxy AcidOften effective for forming crystalline salts.
(+)- or (-)-10-Camphorsulfonic AcidSulfonic AcidStrong acid, can be useful if other acids fail to form salts.
(R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Phosphoric AcidA powerful resolving agent for difficult-to-resolve amines.[6]

Q2: How do I perform a resolving agent screen? A2: A parallel screen in small vials is the most efficient approach. For each chiral acid, dissolve your racemic amine and 0.5-1.0 equivalents of the acid in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water). Allow the vials to stand at room temperature, then cool to 4°C. Observe for the formation of crystalline solids. The best hits are those that produce a good yield of crystals.

Q3: How do I regenerate the free amine from the diastereomeric salt? A3: After filtering and washing the crystallized salt, dissolve it in water and add an aqueous base (e.g., 1M NaOH, K₂CO₃) to bring the pH to >10.[8] This deprotonates the chiral resolving acid (making it water-soluble) and liberates your free amine. The free this compound can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[8]

Troubleshooting Guide

Issue 1: No crystals form, or an oil precipitates.

  • Causality: The diastereomeric salt may be too soluble in the chosen solvent, or the melting point of the salt is below the crystallization temperature, causing it to "oil out."

  • Solutions:

    • Change Solvent: Switch to a less polar solvent or a solvent mixture to decrease solubility.

    • Increase Concentration: Carefully evaporate some solvent to create a supersaturated solution.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to a refrigerator. Rapid cooling can favor oil formation.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent level or add a seed crystal from a previous successful attempt to induce crystallization.

Issue 2: The recovered amine has low enantiomeric excess (e.e.).

  • Causality: The solubility difference between the two diastereomeric salts is not large enough, leading to co-precipitation of the undesired diastereomer.

  • Solutions:

    • Recrystallization: The most reliable solution. Recrystallize the diastereomeric salt from the same or a different solvent system. This process purifies the less soluble salt, significantly boosting the e.e. of the final product. Multiple recrystallizations may be necessary.[6]

    • Optimize Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes favor the crystallization of only the least soluble salt.

    • Change Resolving Agent: If high purity cannot be achieved, the chosen agent may be unsuitable. Return to the screening phase.

Section 2: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful analytical tool and a viable method for preparative separation on a small to medium scale.[5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column more slowly than the other, thus achieving separation.[3]

G cluster_0 Principle of Chiral HPLC cluster_1 Differential Interaction racemate Racemic Mixture Injected column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) racemate->column enantiomer_S S-Enantiomer (Stronger Interaction) enantiomer_R R-Enantiomer (Weaker Interaction) detector Detector (UV/MS) enantiomer_S->detector Longer Retention Time enantiomer_R->detector Shorter Retention Time chromatogram Resulting Chromatogram (Two Separated Peaks) detector->chromatogram

Principle of Chiral Chromatographic Separation.
Frequently Asked Questions (FAQs)

Q1: What type of chiral column (CSP) is best for this compound? A1: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds, including amines.[9] Columns like Chiralpak® and Chiralcel®, which are based on cellulose or amylose derivatives coated on silica, are excellent starting points.[3] For piperazine derivatives specifically, immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) often provide good results and are compatible with a wider range of solvents.[9][10]

Q2: What mobile phase should I start with? A2: The choice depends on the CSP. A typical screening approach involves:

  • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.

  • Polar Organic Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol.

  • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.

For basic amines like piperazines, it is crucial to add a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or ethylenediamine) to the mobile phase. This suppresses the interaction of the basic amine with residual acidic silanols on the silica support, dramatically improving peak shape and preventing tailing.[10]

Q3: Can I use SFC instead of HPLC? A3: Yes, Supercritical Fluid Chromatography (SFC) is often superior to HPLC for preparative chiral separations.[11] It uses supercritical CO₂ as the main mobile phase component, which is less viscous, allowing for faster separations at lower pressures. It is also considered "greener" due to reduced organic solvent consumption. The same polysaccharide-based columns are typically used for both HPLC and SFC.

Troubleshooting Guide

Issue 1: No separation is observed (a single peak).

  • Causality: The selected CSP and mobile phase combination does not provide sufficient enantiorecognition for your molecule.

  • Solutions:

    • Screen Different CSPs: This is the most critical variable. Test columns with different polysaccharide backbones (cellulose vs. amylose) and different derivatizing groups.

    • Change Mobile Phase Mode: If you are in normal phase, try polar organic or reversed phase, and vice-versa. The conformation of the chiral selector can change in different solvent environments, altering its selectivity.

    • Modify the Analyte (Derivatization): While less common for piperazines, if the secondary amine is available, derivatization (e.g., acylation) can introduce new interaction points (like a carbonyl group) that may improve recognition by the CSP.

Issue 2: Poor resolution (overlapping peaks).

  • Causality: The separation factor (α) is too low, or the column efficiency (N) is poor.

  • Solutions:

    • Optimize Mobile Phase: Fine-tune the ratio of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but will also lengthen the run time.

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-25°C) often enhances the chiral recognition interactions, increasing the separation factor.

    • Reduce Flow Rate: A lower flow rate can increase column efficiency, leading to sharper peaks and better resolution, at the cost of a longer analysis time.

    • Couple Columns: For very difficult separations, coupling two identical chiral columns in series can increase the overall efficiency and improve resolution.

Section 3: Enzymatic Kinetic Resolution (EKR)

EKR utilizes an enzyme to selectively catalyze a transformation on one enantiomer of a racemic pair, leaving the other enantiomer unreacted.[7] For a racemic amine, this is typically an N-acylation reaction catalyzed by a lipase enzyme in an organic solvent.[4] The resulting acylated amine (an amide) has very different physical properties from the unreacted amine, allowing for easy separation by standard methods like extraction or column chromatography.

The major drawback is that the maximum theoretical yield for the desired unreacted enantiomer is 50%.[7] However, this method is valued for its high enantioselectivity and mild, environmentally friendly conditions.

G cluster_0 Step 1: Selective Reaction cluster_1 Step 2: Reaction Outcome (at ~50% conversion) cluster_2 Step 3: Separation racemate Racemic Amine (R-amine + S-amine) reagents Acyl Donor + Lipase unreacted Unreacted S-Amine (High e.e.) reagents->unreacted product Acylated R-Amide reagents->product separation Separation (e.g., Acidic Extraction) unreacted->separation product->separation final_amine Isolated S-Amine separation->final_amine final_amide Isolated R-Amide separation->final_amide

Workflow for Enzymatic Kinetic Resolution.
Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use? A1: Lipases are the most common class of enzymes for the kinetic resolution of amines via acylation.[4] Commercially available lipases from Candida antarctica (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia (lipase PS), and Candida rugosa are excellent starting points for screening.[12]

Q2: What acylating agent and solvent are recommended? A2: The choice of both can dramatically affect the reaction rate and enantioselectivity.

  • Acylating Agents: Activated esters like ethyl acetate or isopropyl acetate are common. For faster reactions, acyl anhydrides (e.g., acetic anhydride) can be used, but they may lead to more non-enzymatic background reaction.

  • Solvents: Aprotic organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are typically used. The solvent choice is crucial as it can influence the enzyme's conformation and activity.[13]

Q3: How do I monitor the reaction to stop at 50% conversion? A3: The key to achieving high e.e. in a kinetic resolution is stopping the reaction as close to 50% conversion as possible.[14] You must monitor the reaction progress using an analytical technique like chiral HPLC, GC, or even TLC. Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze the ratio of starting material to product.

Troubleshooting Guide

Issue 1: The reaction is very slow or there is no conversion.

  • Causality: The chosen enzyme may not be active towards your substrate, or the reaction conditions are suboptimal.

  • Solutions:

    • Screen Different Enzymes: Test a panel of different lipases.

    • Change Acyl Donor: Switch to a more activated acyl donor (e.g., from an ester to an anhydride).

    • Dry Components: Lipases can be inhibited by water. Ensure your solvent and substrate are anhydrous. The enzyme itself should be dry or used in its immobilized form.

    • Optimize Temperature: Most lipase reactions are run between 30-50°C. Check the optimal temperature range for your specific enzyme.

Issue 2: The reaction proceeds beyond 50% conversion, resulting in low e.e. of the remaining amine.

  • Causality: The reaction was not stopped in time. As the reaction progresses past 50% conversion, the enzyme will begin to acylate the less-favored enantiomer at a significant rate, eroding the enantiopurity of the unreacted starting material.

  • Solutions:

    • Closer Monitoring: Monitor the reaction more frequently, especially as it approaches the 50% mark.

    • Repeat and Stop Sooner: Set up the reaction again and stop it at a lower conversion (e.g., 45-48%) to ensure high e.e.

    • Reduce Enzyme Loading: Using less enzyme will slow down the reaction, making it easier to stop at the correct time.

Issue 3: Low enantioselectivity (low e.e. at 50% conversion).

  • Causality: The chosen enzyme is not very selective for the enantiomers of this compound. The "fit" of the substrate in the enzyme's active site is not optimal for discrimination.

  • Solutions:

    • Screen More Enzymes: This is the primary solution. Enantioselectivity is an intrinsic property of the enzyme-substrate pair.

    • Change Solvent: The solvent can sometimes influence the flexibility of the enzyme's active site, leading to changes in selectivity.[13] Screen a range of solvents from non-polar (hexane) to more polar (MTBE, THF).

    • Modify Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, though it will also decrease the reaction rate.

Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
  • In 8 separate 4 mL vials, dissolve this compound (e.g., 100 mg, 1 eq.) in 1-2 mL of a screening solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate).

  • To each vial, add a solution of a chiral resolving acid (0.5 eq.) from the screening table above.

  • Cap the vials, vortex briefly, and allow them to stand at room temperature for 12-24 hours.

  • If no crystals form, place the vials in a 4°C refrigerator for another 24 hours.

  • Assess the vials for crystalline precipitate. Isolate any promising solids by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the free amine from the salt as described in the FAQ and analyze its enantiomeric excess by chiral HPLC or SFC to determine the success of the resolution.

Protocol 2: Chiral HPLC Method Development Workflow
  • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralpak IC).

  • Mobile Phase Screening:

    • Condition A (Normal Phase): 90:10 Heptane/Isopropanol + 0.1% DEA.

    • Condition B (Polar Organic): 99.9:0.1 Acetonitrile/DEA.

    • Condition C (Polar Organic): 90:10 Acetonitrile/Methanol + 0.1% DEA.

  • Injection: Inject a 1 mg/mL solution of racemic this compound. Set flow rate to 1.0 mL/min and temperature to 25°C.

  • Analysis: If separation is observed, optimize the mobile phase ratio to achieve a resolution (Rs) > 1.5. If no separation is seen, switch to a different CSP (e.g., one with an amylose backbone if the first was cellulose-based) and repeat the screen.

References
  • Chiral resolution. (n.d.). In Wikipedia. Retrieved January 31, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved January 31, 2026. [Link]

  • Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

  • ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]

  • ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. [Link]

  • MDPI. (n.d.). Enantiomers and Their Resolution. [Link]

  • MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 1-(2-Pentyl)piperazine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on formulations of 1-(2-Pentyl)piperazine and similar piperazine derivatives. The information herein provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in enhancing oral bioavailability.

Introduction

This compound, as a member of the piperazine class of compounds, presents a unique set of challenges and opportunities in oral drug delivery. Piperazine derivatives are prevalent in medicinal chemistry due to their versatile structure, which allows for extensive modification to achieve desired pharmacological effects.[1] However, these modifications can also lead to suboptimal physicochemical properties, such as poor aqueous solubility and susceptibility to rapid metabolism, which in turn limit oral bioavailability.[1][2] Enhancing the oral bioavailability of such compounds is a critical step in their development as therapeutic agents.[3] This technical support center is structured to provide practical, evidence-based guidance to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your formulation development experiments. The question-and-answer format is designed to provide direct and actionable advice.

Issue 1: The formulated tablet/capsule shows poor disintegration and dissolution in vitro.
  • Question: My this compound tablet formulation is not disintegrating as expected, leading to very slow dissolution. What could be the cause, and how can I fix it?

    • Answer: Poor disintegration is often a primary roadblock to dissolution for poorly soluble drugs.[4] The issue could stem from several factors related to your formulation's excipients and the manufacturing process.

      • Inadequate Disintegrant: The type and concentration of your disintegrant may be insufficient. Superdisintegrants like croscarmellose sodium, crospovidone, or sodium starch glycolate are highly effective at low concentrations.[5] Consider increasing the concentration of your current disintegrant or switching to a more effective one.

      • Excessive Binder: While binders are necessary for tablet integrity, an excessive amount can lead to a hard, dense tablet that resists disintegration. Evaluate the concentration of your binder and consider using a more soluble or less cohesive one.

      • Over-compression: High compression forces during tableting can lead to very low porosity, hindering water uptake and disintegration. Try reducing the compression force and evaluate the impact on disintegration time and tablet friability.

      • Hydrophobic Active Pharmaceutical Ingredient (API) and Excipients: If your formulation is highly hydrophobic, water penetration into the tablet matrix will be slow. The inclusion of a wetting agent or surfactant, such as sodium lauryl sulfate or polysorbate 80, can significantly improve water penetration and subsequent disintegration and dissolution.[5][6]

Issue 2: The dissolution rate of this compound is low despite rapid disintegration.
  • Question: My formulation disintegrates quickly, but the API's dissolution rate remains unacceptably low. What are my next steps?

    • Answer: This scenario points towards solubility-limited dissolution, a common challenge for many new chemical entities.[7] Here are several strategies to address this:

      • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles. Micronization or nanosizing can dramatically increase the surface area, leading to a faster dissolution rate.[8] Techniques like jet milling or high-pressure homogenization can be employed.

      • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can significantly enhance its apparent solubility and dissolution rate.[7][9] ASDs involve dispersing the drug in a polymer matrix. Common polymers used for this purpose include povidone (PVP), copovidone, and hypromellose acetate succinate (HPMC-AS).[4]

      • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are an excellent option. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[8][10] The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the physicochemical properties of this compound.

Issue 3: In vitro permeability of this compound is low in Caco-2 cell assays.
  • Question: My formulation has achieved good solubility and dissolution, but the Caco-2 permeability assay indicates low intestinal permeability. How can this be addressed?

    • Answer: Low permeability suggests that the drug may be a substrate for efflux transporters (like P-glycoprotein) or has inherently poor membrane transport characteristics.

      • Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently and reversibly altering the permeability of the intestinal epithelium.[11] Examples include medium-chain fatty acids and their derivatives. However, their use must be carefully evaluated for potential toxicity.

      • Prodrug Approach: Chemical modification of the this compound molecule to create a more permeable prodrug is a viable strategy.[12] The prodrug would be designed to be metabolized back to the active parent drug after absorption.[12] This is a more involved approach that typically occurs earlier in the drug discovery process.

      • Re-evaluation of Formulation Strategy: Some advanced formulations, such as nanoparticles, can be taken up by different transport mechanisms, potentially bypassing some of the traditional barriers to permeation.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are the first physicochemical properties of this compound I should characterize to guide my formulation strategy?

    • A1: A thorough understanding of the API's properties is fundamental. Key parameters include:

      • Aqueous Solubility: Determine the pH-solubility profile to understand its solubility in different regions of the gastrointestinal tract.

      • LogP/LogD: This will indicate the lipophilicity of the compound and help in deciding if a lipid-based formulation might be suitable.

      • Crystallinity and Polymorphism: Understanding the solid-state properties is crucial, as different polymorphic forms can have different solubilities and dissolution rates.

      • pKa: The ionization state of the molecule at different pH values will influence its solubility and permeability.

  • Q2: How do I choose the right excipients for my this compound formulation?

    • A2: Excipient selection is critical for the performance and stability of your formulation.[10] Beyond their basic function (e.g., filler, binder), consider their potential to enhance bioavailability.[4][14] For instance, if you are developing a solid dispersion, the choice of polymer will depend on its ability to form a stable amorphous system with your API and its release characteristics.[4] Always check for API-excipient compatibility through stressed stability studies.

  • Q3: What are the key differences between in vitro and in vivo models for assessing oral bioavailability?

    • A3: In vitro models, such as dissolution testing and Caco-2 cell assays, are used for screening and formulation development.[15][16] They provide valuable information on specific aspects of drug release and absorption.[17] In vivo models, typically involving animal studies (e.g., rats, dogs), provide a more integrated picture of the drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[15][[“]] While in vitro models are excellent for rank-ordering formulations, in vivo studies are necessary to confirm bioavailability and establish a potential in vitro-in vivo correlation (IVIVC).[[“]]

  • Q4: What regulatory guidelines should I be aware of when developing and testing my oral formulation?

    • A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioavailability and bioequivalence studies.[6][19][20][21] Key documents to consult include the FDA's "Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations" and the EMA's "Guideline on the quality of oral modified release products".[22][23][24][25][26]

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile solvent (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Accurately weigh the this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Dissolve both the API and the polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

    • Gently scrape the dried ASD from the flask and mill it to a fine powder.

    • Store the resulting powder in a desiccator to prevent moisture absorption and potential recrystallization.

    • Characterize the ASD for its amorphous nature (using techniques like XRD or DSC), dissolution enhancement, and stability.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare a suitable dissolution medium that mimics physiological conditions (e.g., 900 mL of simulated gastric fluid without pepsin for 2 hours, followed by a switch to simulated intestinal fluid). The choice of medium may be refined based on the pH-solubility profile of the API.

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5 °C.

    • Place one unit of the this compound formulation (e.g., tablet, capsule, or a specified amount of ASD powder) into each dissolution vessel.

    • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium from each vessel.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.[27][28]

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Procedure (Apical to Basolateral Permeability):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a solution of this compound in the transport buffer at a known concentration.

    • Add the drug solution to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

    • Analyze the concentration of this compound in all samples using a sensitive analytical method like LC-MS/MS.[29][30][31]

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the apical chamber.

Data Presentation and Visualization

Table 1: Hypothetical Data on Formulation Strategies for this compound
Formulation StrategyAqueous Solubility (µg/mL)Dissolution Rate (% dissolved in 30 min)Caco-2 Papp (x 10⁻⁶ cm/s)
Unformulated API5101.5
Micronized API5351.6
Amorphous Solid Dispersion (1:2 API:PVP K30)85801.8
SEDDS>500 (in formulation)952.5
Diagrams

Troubleshooting_Workflow start Low Oral Bioavailability Observed in vivo dissolution Assess In Vitro Dissolution start->dissolution permeability Assess In Vitro Permeability (e.g., Caco-2) dissolution->permeability If High disintegration Poor Disintegration? dissolution->disintegration If Low form_permeability Enhance Permeability: - Permeation Enhancers - Prodrug Approach permeability->form_permeability If Low in_vivo Proceed to In Vivo Study permeability->in_vivo If High solubility Solubility-Limited Dissolution? form_solubility Enhance Solubility: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Formulation solubility->form_solubility Yes disintegration->solubility No form_disintegration Optimize Disintegrant, Binder, Compression disintegration->form_disintegration Yes re_evaluate Re-evaluate In Vitro Performance form_disintegration->re_evaluate form_solubility->re_evaluate form_permeability->re_evaluate re_evaluate->dissolution

Caption: Troubleshooting workflow for low oral bioavailability.

ASD_Mechanism cluster_0 Formulation cluster_1 In GI Fluid crystalline_api Crystalline API - Low Energy - Ordered Lattice - Poor Solubility asd Amorphous Solid Dispersion - High Energy - Disordered State - Enhanced Solubility crystalline_api->asd Dispersion polymer Polymer (e.g., PVP, HPMC-AS) polymer->asd Stabilization dissolution_node Rapid Dissolution Supersaturated Solution asd->dissolution_node Administration absorption Enhanced Absorption dissolution_node->absorption

Caption: Mechanism of bioavailability enhancement by ASDs.

Caco2_Workflow seed Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21-25 days for differentiation seed->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_drug Add drug solution to apical chamber check_integrity->add_drug If OK incubate Incubate at 37°C add_drug->incubate sample Sample from basolateral chamber at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp value analyze->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

References

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJS5ySc5mNLeXunzy-CE2f_fiKCLbCXI2tGxJtth3VOoCXoo5QBi-2zDblZDQYZoi0V2UEfz7BzZcsQFqIFoKoEpgkESReclrukcODiReLEaAEBfkMCLdgWiamB7X0v3PX_zEgg==]
  • Guideline on quality of oral modified release products - European Medicines Agency (EMA). European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-quality-oral-modified-release-products_en.pdf]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf]
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. [URL: https://iopscience.iop.org/article/10.1088/1757-899X/263/2/022023/pdf]
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35535596/]
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17425247.2022.2073619]
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/impact-of-pharmaceutical-excipients-on-drug-bioavailability-and-stability.pdf]
  • The Importance of Excipients in Drugs. Open Access Journals. [URL: https://www.openaccessjournals.com/articles/the-importance-of-excipients-in-drugs.pdf]
  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/pharmaceutical-technologies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf]
  • Formulating for the Future: Oral Drug Delivery for Improving Bioavailability & Patient Outcomes. Lubrizol. [URL: https://www.lubrizol.
  • The Role of Excipients in Improving Drug Delivery. ChemIntel360. [URL: https://www.chemintel360.com/news/the-role-of-excipients-in-improving-drug-delivery/1183]
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [URL: https://www.upm-inc.
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [URL: https://www.fda.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22700092/]
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [URL: https://www.researchgate.net/publication/281358364_Strategies_for_enhancing_oral_bioavailability_of_poorly_soluble_drugs]
  • Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773236/]
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25675380/]
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7230462/]
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.9b00589]
  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20443048/]
  • In vivo methods for drug absorption. Consensus. [URL: https://consensus.app/papers/vivo-methods-drug-absorption-lennernas/0582d02c52645672950587274075195b/]
  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. [URL: https://www.federalregister.gov/documents/2000/10/27/00-27625/guidance-for-industry-on-bioavailability-and-bioequivalence-studies-for-orally-administered-drug]
  • New EMA Guideline for Products with modified Active Substance Release. ECA Academy. [URL: https://www.gmp-compliance.org/gmp-news/new-ema-guideline-for-products-with-modified-active-substance-release]
  • Innovations in Oral Dosage Forms: Enhancing Drug Release and Absorption. Adare Pharma Solutions. [URL: https://www.adarepharmasolutions.com/innovations-in-oral-dosage-forms-enhancing-drug-release-and-absorption/]
  • FDA releases new guidance on bioavailability studies. Generics and Biosimilars Initiative. [URL: https://www.gabionline.net/guidelines/fda-releases-new-guidance-on-bioavailability-studies]
  • Advances in Oral Drug Delivery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8232333/]
  • Quality of oral modified release products - Scientific guidelines. European Medicines Agency. [URL: https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/quality/quality-oral-modified-release-products-scientific-guidelines]
  • New FDA draft guidance for in vivo bioavailability and bioequivalence studies. The Pharma Letter. [URL: https://www.thepharmaletter.com/article/new-fda-draft-guidance-for-in-vivo-bioavailability-and-bioequivalence-studies]
  • Guideline on quality of oral modified release products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-quality-oral-modified-release-products-draft_en.pdf]
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [URL: https://www.fda.gov/media/88254/download]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10817812/]
  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15504945/]
  • In vitro models for the prediction of in vivo performance of oral dosage forms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23988843/]
  • Development of ex-vivo and in-vivo models to assess the performance of an oral biotherapeutic delivery system (OBDS) capsule. Biora Therapeutics, Inc. [URL: https://bioratherapeutics.com/news-media/publications/development-of-ex-vivo-and-in-vivo-models-to-assess-the-performance-of-an-oral-biotherapeutic-delivery-system-obds-capsule-2/]
  • In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. [URL: https://www.simulations-plus.com/wp-content/uploads/2021/02/ACCP_2014_InSilicoF.pdf]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [URL: https://www.preprints.org/manuscript/202401.1444/v1.pdf]
  • Oral Modified Release Products Quality Guideline. Studylib. [URL: https://studylib.net/doc/25553018/oral-modified-release-products-quality-guideline]
  • Analytical Methods. RSC Publishing. [URL: https://www.rsc.org/images/AM-2012-4-A3-DalCason_tcm18-214479.pdf]
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30806118/]
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/tx060139y]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
  • Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. ResearchGate. [URL: https://www.researchgate.net/figure/Routes-of-metabolism-of-the-homo-piperazine-morpholine-2-substituent-in-vitro-in-human_fig8_221773070]
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [URL: https://www.mdpi.com/2073-4468/9/4/47/pdf]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2903]
  • Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Benchchem. [URL: https://www.benchchem.com/pdf/D-1698.pdf]
  • 1-(2-Naphthyl)piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-(2-Naphthyl)piperazine]
  • Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6538059/]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Pentyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Standard

1-(2-Pentyl)piperazine (CAS: 82499-96-5) is an alkyl-substituted piperazine derivative. While specific toxicological data for this exact isomer is limited in public registries, its structural homology to piperazine and N-alkyl piperazines dictates a strict safety profile.

Immediate Safety Directive: Treat this compound as a Corrosive (Skin/Eye Category 1B) and a Respiratory Sensitizer .

The Golden Rule: Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary "fail-safe." Do not rely on PPE alone to mitigate respiratory sensitization risks.

Hazard Assessment & Causality (The "Why")

To select the correct PPE, we must understand the chemical mechanism of injury. This section applies Structure-Activity Relationship (SAR) logic based on the piperazine core.

Hazard ClassMechanism of ActionOperational Implication
Corrosivity (Alkalinity) The secondary/tertiary amine nitrogens possess a lone pair of electrons, making the compound basic (pKa ~9-10). It saponifies fatty acids in cell membranes upon contact.Skin/Eye: Immediate irreversible damage is possible. Standard safety glasses are insufficient; goggles are mandatory.
Respiratory Sensitization Piperazine moieties can act as haptens, binding to proteins in the respiratory tract to trigger an immune response (IgE mediated).Inhalation: Exposure can lead to occupational asthma. A distinct "sensitization threshold" may not exist; zero inhalation is the goal.
Dermal Absorption Alkyl chains (pentyl group) increase lipophilicity compared to bare piperazine, potentially enhancing skin permeation.Gloves: Thin disposable gloves may offer reduced breakthrough times due to the organic tail.

Critical Note: Piperazines are notorious for "induction periods." You may handle them for months with no issue, then suddenly develop a life-threatening anaphylactic sensitivity. Consistency in PPE is your only protection against this latency.

PPE Selection Matrix

This matrix is designed for This compound specifically, prioritizing resistance to organic amines.

Hand Protection (Glove Permeation Logic)

Do not use Latex. Natural rubber is permeable to organic amines and degrades rapidly.

Exposure ScenarioRecommended MaterialMin. ThicknessBreakthrough TimeRationale
Incidental Contact (Splash protection)Nitrile Rubber ≥ 5 mil (0.12 mm)~10-15 minsNitrile offers fair resistance to amines but will degrade.[1] Change immediately upon splash.[1]
High Risk (Pouring, Synthesis)Double Gloving Inner: NitrileOuter: NitrileTotal: ≥ 10 milThe "sacrificial outer layer" concept. If the outer glove is contaminated, strip it immediately.
Immersion / Spill Cleanup Butyl Rubber or Silver Shield® (Laminate) ≥ 20 mil> 480 minsButyl rubber provides superior resistance to permeation by ketones and amines compared to nitrile.
Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are required.

    • Why: Face shields alone are insufficient because vapors can bypass the shield. Safety glasses do not seal against corrosive vapors.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) can melt into the skin if a fire occurs (amines are combustible).

    • Apron: Use a chemical-resistant apron (Rubber/Neoprene) when transferring volumes >500 mL.

Respiratory Protection[2][4]
  • Primary Control: Work inside a certified chemical fume hood.

  • Secondary (If Hood Unavailable/Spill): Full-face respirator.

    • Cartridge:Organic Vapor (OV) + P100 (HEPA) .

    • Why: The OV cartridge captures the volatile amine; the P100 captures any aerosols/particulates if the substance is solid or crystallizing.

Operational Workflow: The "Swiss Cheese" Safety Model

This workflow ensures that if one layer fails (e.g., a spill occurs), the next layer (PPE) captures the hazard.

HandlingProtocol Start START: Handling this compound RiskCheck Risk Assessment: Volume > 10mL or Heating? Start->RiskCheck LowRisk Standard Protocol: Fume Hood + Nitrile Gloves + Goggles RiskCheck->LowRisk No HighRisk Enhanced Protocol: Double Gloves (Nitrile) + Apron Face Shield over Goggles RiskCheck->HighRisk Yes Handling Execution: Keep container closed when not in use. Use Luer-lock syringes for transfer. LowRisk->Handling HighRisk->Handling Decon Decontamination: Wipe surfaces with weak acid (Citric/Acetic) to neutralize amine residues. Handling->Decon Disposal Disposal: Segregate into Basic Organic Waste. NO Oxidizers. Decon->Disposal

Figure 1: Decision logic for handling this compound. Note the specific decontamination step using weak acids to neutralize the basic amine residues.

Emergency Response & Decontamination

Spill Management
  • Evacuate: If the spill is outside the hood and >100 mL, evacuate the area to prevent respiratory sensitization.

  • PPE Up: Don Butyl gloves and a respirator before re-entering.

  • Neutralize: Do not use water initially (it spreads the oily amine). Absorb with vermiculite or a commercial "Caustic/Base" spill kit (often contains citric acid).

  • Clean: After absorbing, wipe the area with a dilute (5%) acetic acid or citric acid solution to protonate the amine (turning it into a non-volatile salt), then wash with soap and water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes minimum .[2] Hold eyelids open. Time is tissue.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (it enhances absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

Waste Disposal Logistics

Proper disposal prevents downstream reactions in the waste stream.

  • Classification: Hazardous Waste (Corrosive, Basic, Organic).

  • Segregation:

    • MUST: Store with other organic bases (e.g., triethylamine, pyridine).

    • MUST NOT: Mix with acids (exothermic neutralization) or Oxidizers (fire risk).

  • Labeling: Clearly mark container as "Contains Piperazine Derivatives - Sensitizer."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

(Note: While specific data for the 2-pentyl isomer is rare, the protocols above are derived from the authoritative safety standards for the piperazine pharmacophore class cited in References 1 & 2.)

Sources

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